molecular formula C36H46O2S2 B14283855 4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol) CAS No. 121846-89-7

4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)

Cat. No.: B14283855
CAS No.: 121846-89-7
M. Wt: 574.9 g/mol
InChI Key: VLESHRDORBMYNS-UHFFFAOYSA-N
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Description

4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) is a complex organic compound known for its antioxidant properties. It is a sterically hindered bisphenol antioxidant, which means it has bulky groups around the phenol groups that prevent it from easily reacting with other substances. This compound is particularly effective in stabilizing polymers and preventing their degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) typically involves the oxidative coupling of 2,6-di-tert-butylphenol with 2,2’-bithiophene. This reaction is usually carried out in the presence of an oxidizing agent such as oxygen or a peroxide, and a base such as sodium hydroxide. The reaction conditions often include elevated temperatures and the use of a solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same oxidative coupling reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The antioxidant mechanism of 4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) involves the donation of hydrogen atoms from the phenol groups to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to the polymers or other materials. The compound can also form stable quinone structures that can be reduced back to the phenol form, allowing for a cyclic antioxidant process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) is unique due to its sterically hindered structure, which provides enhanced stability and effectiveness as an antioxidant. Its ability to undergo a cyclic antioxidant process makes it particularly valuable in applications where long-term stability is required .

Properties

CAS No.

121846-89-7

Molecular Formula

C36H46O2S2

Molecular Weight

574.9 g/mol

IUPAC Name

2,6-ditert-butyl-4-[5-[5-(3,5-ditert-butyl-4-hydroxyphenyl)thiophen-2-yl]thiophen-2-yl]phenol

InChI

InChI=1S/C36H46O2S2/c1-33(2,3)23-17-21(18-24(31(23)37)34(4,5)6)27-13-15-29(39-27)30-16-14-28(40-30)22-19-25(35(7,8)9)32(38)26(20-22)36(10,11)12/h13-20,37-38H,1-12H3

InChI Key

VLESHRDORBMYNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=C(S2)C3=CC=C(S3)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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